molecular formula C10H16N4O2 B13809925 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol CAS No. 526184-84-9

1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol

Cat. No.: B13809925
CAS No.: 526184-84-9
M. Wt: 224.26 g/mol
InChI Key: GMKNWCXIOWDBFT-UHFFFAOYSA-N
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Description

1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol is a complex organic compound featuring a pyrrolidine ring fused with a pyridine ring

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available pyridine derivatives and pyrrolidine.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under inert atmosphere, using solvents like dichloromethane or ethanol, and require catalysts such as palladium or copper complexes.

Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, acids, or bases depending on the desired substitution.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth and apoptosis.

Comparison with Similar Compounds

  • 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol
  • 1-[5-Amino-6-(ethylamino)pyridin-2-yl]pyrrolidine-3,4-diol
  • 1-[5-Amino-6-(dimethylamino)pyridin-2-yl]pyrrolidine-3,4-diol

Comparison:

  • Structural Differences: Variations in the amino group (methyl, ethyl, dimethyl) lead to differences in chemical reactivity and biological activity.
  • Uniqueness: The specific arrangement of functional groups in this compound provides unique properties, such as specific binding affinities and reactivity profiles.

Properties

CAS No.

526184-84-9

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

1-[5-amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol

InChI

InChI=1S/C10H16N4O2/c1-12-10-6(11)2-3-9(13-10)14-4-7(15)8(16)5-14/h2-3,7-8,15-16H,4-5,11H2,1H3,(H,12,13)

InChI Key

GMKNWCXIOWDBFT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=N1)N2CC(C(C2)O)O)N

Origin of Product

United States

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